molecular formula C15H14F3NO2S B2870926 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234894-73-5

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2870926
CAS RN: 1234894-73-5
M. Wt: 329.34
InChI Key: GADMHBCFZCLXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB-TMOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TFB-TMOM is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological disorders, including schizophrenia, anxiety, depression, and addiction.

Mechanism of Action

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is a G-protein coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in a range of neurological disorders, including schizophrenia, anxiety, depression, and addiction. By blocking the activity of mGluR5, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide may modulate the release of neurotransmitters, such as glutamate, and thereby regulate synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a range of biochemical and physiological effects in animal models. These effects include modulation of synaptic plasticity, regulation of neuroinflammation, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to modulate the activity of the dopamine system, which has been implicated in addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its high selectivity for the mGluR5 receptor, which allows for targeted modulation of this receptor without affecting other receptors in the brain. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is its potential for off-target effects, which may limit its utility in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the potential therapeutic applications of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in neurological disorders, such as schizophrenia, anxiety, depression, and addiction. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, including its effects on synaptic plasticity, neuroinflammation, and the HPA axis. Finally, there is a need for further studies to investigate the potential side effects and safety of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide in humans.

Synthesis Methods

The synthesis of 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves a multi-step process that begins with the reaction of 3-bromothiophene with 2,2,2-trifluoroethylamine to form N-(2,2,2-trifluoroethyl)-3-bromothiophene-2-carboxamide. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide.

Scientific Research Applications

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to have anxiolytic, antidepressant, and anti-addictive effects. Additionally, 2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has been shown to improve cognitive function in animal models of schizophrenia.

properties

IUPAC Name

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADMHBCFZCLXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

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